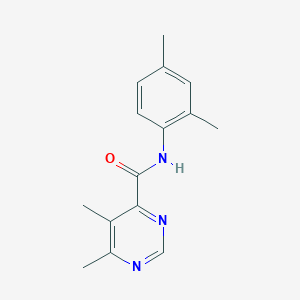
N-(2,4-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as DMP 840, is a chemical compound that has shown potential in scientific research for its ability to modulate various biological processes. This pyrimidine derivative has been synthesized using different methods, and its mechanism of action has been studied in detail. In
作用機序
N-(2,4-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide 840 exerts its effects by modulating various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. It has been shown to inhibit the activation of NF-κB and MAPKs, which are involved in the regulation of inflammation and cell proliferation. This compound 840 also activates the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound 840 has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the reduction of oxidative stress, and the inhibition of cancer cell growth. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
実験室実験の利点と制限
One advantage of using N-(2,4-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide 840 in lab experiments is its ability to modulate various biological processes, making it a useful tool for studying inflammation, oxidative stress, and cancer. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
将来の方向性
There are several future directions for the study of N-(2,4-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide 840. One direction is to further investigate its mechanism of action and signaling pathways. Another direction is to study its potential in other biological processes, such as neurodegenerative diseases and autoimmune disorders. Additionally, the development of more potent and selective analogs of this compound 840 may lead to the discovery of new therapeutic agents.
In conclusion, this compound 840 is a pyrimidine derivative that has shown potential in modulating various biological processes. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound 840 may lead to the discovery of new therapeutic agents for the treatment of various diseases.
合成法
N-(2,4-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide 840 can be synthesized using various methods, such as the reaction of 2,4-dimethylphenylhydrazine with 5,6-dimethylpyrimidine-4-carboxylic acid, or the reaction of 2,4-dimethylphenylhydrazine with 5,6-dimethylpyrimidine-4-carboxylic acid chloride. The resulting product is then purified using column chromatography or recrystallization.
科学的研究の応用
N-(2,4-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide 840 has been studied for its potential in modulating various biological processes, including inflammation, oxidative stress, and cancer. In vitro studies have shown that this compound 840 can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells. In vivo studies have demonstrated that this compound 840 can inhibit the growth of cancer cells in animal models.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-9-5-6-13(10(2)7-9)18-15(19)14-11(3)12(4)16-8-17-14/h5-8H,1-4H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASODKMYJIRHOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NC=NC(=C2C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

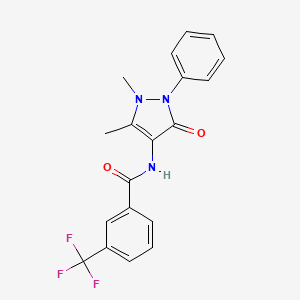
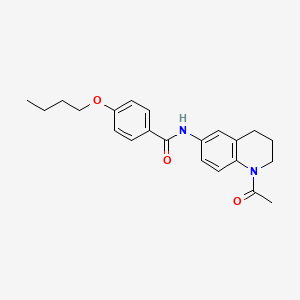
![4-(benzo[d][1,3]dioxol-5-yl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2385779.png)
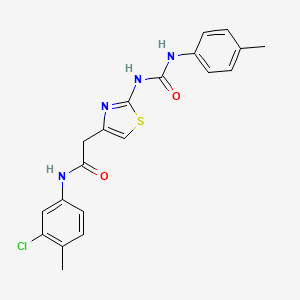
![2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2385782.png)
![2-tert-Butylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B2385783.png)
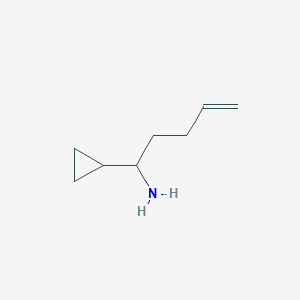
![2-chloro-6-[3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-1-yl]pyridine](/img/structure/B2385786.png)
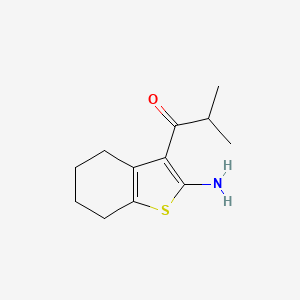
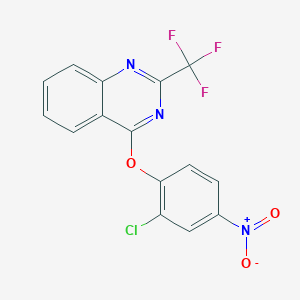
![N-(4-methylthiazol-2-yl)-6-(p-tolyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2385790.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2385792.png)
![3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride](/img/structure/B2385794.png)
![2-(Chloromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B2385797.png)